3,5-Difluoro-4-iodopyridin-2-amine

Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction Carbonylative Coupling

Research challenge: constructing selective ERα-targeting PROTACs demands a bifunctional intermediate with a reactive cross-coupling handle and a conjugation-ready amine. 3,5-Difluoro-4-iodopyridin-2-amine solves this: • ERα degradation IC50 0.0760 nM, ~120,000-fold selectivity over CCR5. • 4-Iodo enables efficient Pd-catalyzed diversification. • 2-Amino group for direct linker attachment. Global shipping; in stock for immediate dispatch.

Molecular Formula C5H3F2IN2
Molecular Weight 255.994
CAS No. 1325215-07-3
Cat. No. B2563538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-iodopyridin-2-amine
CAS1325215-07-3
Molecular FormulaC5H3F2IN2
Molecular Weight255.994
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)N)F)I)F
InChIInChI=1S/C5H3F2IN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10)
InChIKeyXSDZAJUTINHKCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-4-iodopyridin-2-amine: Halogenated Pyridine Intermediate


3,5-Difluoro-4-iodopyridin-2-amine is a polyhalogenated pyridine building block characterized by its 2-amino group, flanking fluorine atoms at the 3- and 5-positions, and a reactive iodine atom at the 4-position . This precise substitution pattern creates a multifunctional scaffold where the amino group enables amide bond formation, the electron-withdrawing fluorines enhance metabolic stability and modulate the pyridine ring's electronic properties, and the iodine atom serves as a premier handle for diverse palladium-catalyzed cross-coupling reactions [1]. The combination of these functionalities within a single, low-molecular-weight core (255.99 g/mol) establishes this compound as a non-interchangeable, strategically important intermediate for the construction of complex drug candidates, particularly those targeting kinases and nuclear receptors.

3,5-Difluoro-4-iodopyridin-2-amine: Irreplaceable Halogenation Pattern


Generic substitution with closely related analogs, such as the 4-chloro, 4-bromo, or non-iodinated 2-aminopyridines, is demonstrably not viable due to the unique and indispensable role of the iodine atom at the 4-position. The iodine substituent is essential for enabling efficient, high-yielding cross-coupling chemistry under mild conditions [1]. Its superior reactivity, compared to bromine or chlorine, is critical for achieving the desired regioselectivity and yields in complex synthetic sequences [1]. Furthermore, the distinct combination of the 2-amino group with the 4-iodo and 3,5-difluoro pattern creates a unique pharmacophore that is directly responsible for the compound's potent and selective biological activity against specific targets, such as the estrogen receptor, where even minor structural deviations result in a significant loss of function [2]. The quantitative evidence below underscores the irreplaceable nature of this specific halogenation pattern.

3,5-Difluoro-4-iodopyridin-2-amine: Comparative Evidence vs. Analogs


Cross-Coupling Reactivity Advantage

The 4-iodo substituent on the target compound confers a significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the analogous 4-bromo derivative. A foundational study on the carbonylative Suzuki coupling of halopyridines demonstrated that the rate of reaction is highly dependent on the halogen, with the order of reactivity decreasing from iodo- to bromopyridines [1]. This enhanced reactivity allows for higher yields, shorter reaction times, or the use of milder conditions when employing the iodo- compound.

Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction Carbonylative Coupling

ERα Degradation Potency

The target compound exhibits extraordinary potency in inducing the degradation of the estrogen receptor alpha (ERα), a key target in breast cancer therapy. It demonstrates an IC50 value of 0.0760 nM in a cellular assay using human MCF7 breast cancer cells [1]. This level of activity is a direct consequence of the specific halogenation and amino substitution pattern and would be absent or severely diminished in close analogs lacking this precise arrangement.

Estrogen Receptor Degradation Antiproliferative Activity Breast Cancer Cell Line

Physicochemical Property Differences

The presence of the heavy iodine atom significantly alters the fundamental physicochemical properties of the target compound compared to its lighter halogen analogs. The predicted density of 3,5-difluoro-4-iodopyridin-2-amine is 2.217 g/cm³, and its predicted boiling point is 258.0 °C . In contrast, the 4-chloro analog has a predicted density of only 1.562 g/cm³ and a predicted boiling point of 201.1 °C [1].

Physicochemical Properties Density Boiling Point

Target Selectivity: ERα vs. CCR5

The target compound demonstrates a stark difference in potency between two distinct biological targets, highlighting its potential for selectivity. While it is exceptionally potent at degrading ERα (IC50 = 0.0760 nM) [1], its activity as a CCR5 antagonist is in the micromolar range, with reported IC50 values of 9.2 μM (9,200 nM) and 37.6 μM (37,600 nM) in different assays [2]. This 100,000-fold difference in potency underscores the specific nature of its interaction with the ERα receptor.

CCR5 Antagonism HIV Entry Inhibition Target Selectivity

2-Amino Group Synthetic Utility

The 2-amino group on the pyridine ring is a crucial functional handle that differentiates this compound from simpler dihalogenated pyridines like 3,5-difluoro-4-iodopyridine (CAS 1116099-07-0) [1]. This amino group provides a direct and versatile point for diversification, enabling amide bond formation, urea synthesis, reductive amination, and other amine-specific transformations that are impossible with the non-aminated analog. This allows the target compound to serve as a direct precursor to amide-linked conjugates and is a key feature for building more complex, drug-like molecules.

Amide Coupling Amine Functionalization Scaffold Diversification

3,5-Difluoro-4-iodopyridin-2-amine: Validated Applications


Targeted Protein Degradation and PROTAC Development

The exceptionally potent degradation of the estrogen receptor alpha (ERα) with an IC50 of 0.0760 nM in MCF7 cells [1] makes this compound a validated, high-value starting point for designing novel Proteolysis Targeting Chimeras (PROTACs) or molecular glues targeting ERα. The 2-amino group can be directly conjugated to a linker for an E3 ligase ligand, while the 4-iodo handle allows for subsequent structural diversification via cross-coupling to optimize binding affinity and physicochemical properties. This compound provides a direct path to exploring ERα degradation as a therapeutic strategy.

4-Substituted Pyridine Library Synthesis

The superior reactivity of the 4-iodo group in Pd-catalyzed cross-coupling reactions, as confirmed by established trends in halopyridine reactivity (I > Br) [2], positions this compound as an ideal core scaffold for generating diverse chemical libraries. The 2-amino and 3,5-difluoro motifs remain intact, providing additional handles for subsequent diversification, while the iodine atom enables efficient and high-yielding introduction of aryl, heteroaryl, alkenyl, and other groups at the 4-position. This allows for the rapid exploration of SAR around a central pyridine core.

Selective ERα Chemical Probes

The compound's remarkable ~120,000-fold selectivity window for ERα degradation (IC50 0.0760 nM) over CCR5 antagonism (IC50 9.20 μM) [1][3] validates its utility as a selective chemical probe. Researchers can use this compound to selectively perturb ERα function in complex cellular environments with a high degree of confidence, minimizing confounding effects from CCR5-mediated pathways. This specificity is crucial for dissecting the nuanced roles of ERα in cancer and other diseases.

Process Chemistry and Scale-Up Synthesis

The distinct physicochemical properties of the compound, including its high predicted density (2.217 g/cm³) and boiling point (258.0 °C) relative to lighter analogs , are critical parameters for process chemists. These properties influence purification strategies, reactor loading calculations, and safety assessments during scale-up. Furthermore, the robust reactivity of the 4-iodo group ensures reliable and high-yielding cross-coupling steps, which are essential for cost-effective and scalable manufacturing of advanced pharmaceutical intermediates.

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